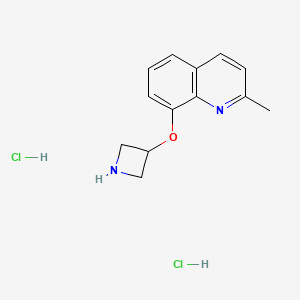
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride
Vue d'ensemble
Description
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride (8-AMQD) is a synthetic organic compound used in scientific research and lab experiments. It has a broad range of applications in biochemistry, physiology, and medicine. 8-AMQD is a versatile reagent that can be used to catalyze a variety of reactions, including those involving the transfer of organic and inorganic molecules. 8-AMQD is also a valuable tool for studying the mechanism of action of various drugs and for developing new therapeutic agents.
Applications De Recherche Scientifique
Synthesis and Characterization
A number of studies have reported on the synthesis and detailed characterization of quinoline derivatives, including those involving azetidinone. These compounds have been synthesized and analyzed using various spectroscopic and analytical methods to confirm their structure and potential biological activities. For instance, Desai and Dodiya (2014) synthesized and characterized a series of quinoline derivatives for antimicrobial screening against various bacterial and fungal strains, indicating the broad interest in these compounds for potential therapeutic uses (Desai & Dodiya, 2014).
Antimicrobial Activities
Quinoline derivatives, including those with azetidinone moieties, have shown promising antimicrobial properties. Research has focused on evaluating these compounds against a range of microbial strains to identify potential new treatments for infections. For example, Nayak, Shrivastava, and Singhai (2016) explored the synthesis and biological evaluation of azetidin-2-one fused quinoline analogues, finding some compounds exhibited significant antimicrobial activity (Nayak, Shrivastava, & Singhai, 2016).
Potential as Antituberculosis Agents
Beyond antimicrobial efficacy, some studies have investigated the potential of quinoline-based compounds in treating tuberculosis. Mistry and Jauhari (2013) synthesized azetidinone and thiazolidinone analogues based on the quinoline nucleus, evaluating their activity against Mycobacterium tuberculosis. The study highlighted the potential of these compounds as antituberculosis agents, showcasing the diverse therapeutic possibilities of quinoline derivatives (Mistry & Jauhari, 2013).
Propriétés
IUPAC Name |
8-(azetidin-3-yloxy)-2-methylquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-9-5-6-10-3-2-4-12(13(10)15-9)16-11-7-14-8-11;;/h2-6,11,14H,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHAMROWPEBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3CNC3)C=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



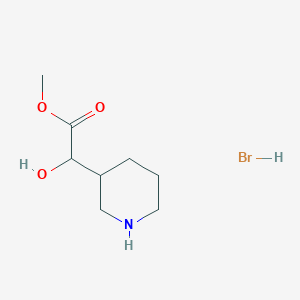
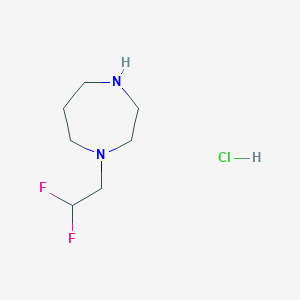
![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
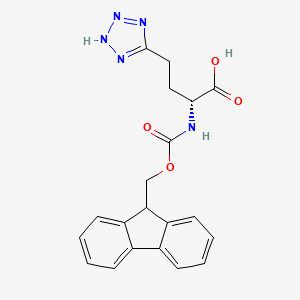
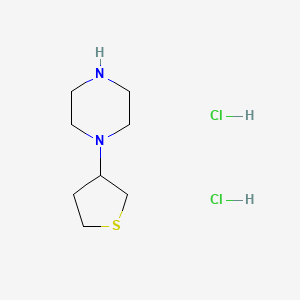

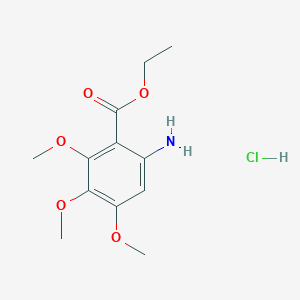
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)




